molecular formula C6H11NO6 B14016203 3,4,5,6-Tetrahydroxyoxane-2-carboxamide

3,4,5,6-Tetrahydroxyoxane-2-carboxamide

Cat. No.: B14016203
M. Wt: 193.15 g/mol
InChI Key: VOIFKEWOFUNPBN-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydroxyoxane-2-carboxamide is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.155 g/mol. It is characterized by the presence of multiple hydroxyl groups and a carboxamide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydroxyoxane-2-carboxamide typically involves the reaction of a suitable precursor with hydroxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale hydroxylation processes using catalysts to enhance reaction efficiency. The amidation step is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydroxyoxane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxane-2-carboxylic acid derivatives.

    Reduction: Formation of tetrahydroxyoxane-2-amine.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydroxyoxane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydroxyoxane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function and leading to various biological effects.

Comparison with Similar Compounds

    3,4,5,6-Tetrahydroxyoxane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    Indole-2-carboxamide: Contains a carboxamide group and is known for its enzyme inhibitory properties.

Uniqueness: 3,4,5,6-Tetrahydroxyoxane-2-carboxamide is unique due to its multiple hydroxyl groups and carboxamide functionality, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

3,4,5,6-tetrahydroxyoxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIFKEWOFUNPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860772
Record name 3,4,5,6-Tetrahydroxyoxane-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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